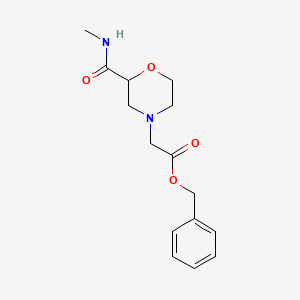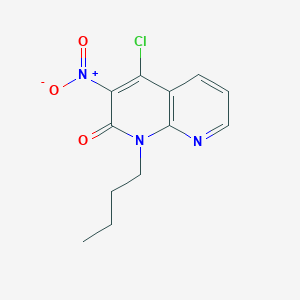
2,4-Difluoro-N-hydroxybenZimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H3ClF2NO It is derived from 2,4-difluorobenzoyl chloride and is characterized by the presence of an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluorobenzoyl chloride oxime typically involves the reaction of 2,4-difluorobenzoyl chloride with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride group .
Industrial Production Methods: Industrial production of 2,4-difluorobenzoyl chloride oxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Common solvents used include dichloromethane and tetrahydrofuran.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Difluoro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acidic or basic conditions.
Major Products Formed:
Substitution: Various substituted oximes or amines.
Reduction: 2,4-difluorobenzylamine.
Hydrolysis: 2,4-difluorobenzoic acid.
Aplicaciones Científicas De Investigación
2,4-Difluoro-N-hydroxybenZimidoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,4-difluorobenzoyl chloride oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can be exploited in the design of enzyme inhibitors for therapeutic purposes .
Comparación Con Compuestos Similares
2,4-Difluorobenzoyl chloride: Lacks the oxime group but shares similar reactivity in substitution and hydrolysis reactions.
Benzoyl chloride oxime: Similar structure but without the fluorine atoms, leading to different reactivity and applications.
2,4-Difluorobenzylamine: A reduction product of 2,4-difluorobenzoyl chloride oxime with distinct chemical properties.
Uniqueness: 2,4-Difluoro-N-hydroxybenZimidoyl chloride is unique due to the presence of both fluorine atoms and the oxime group, which confer specific reactivity and potential for diverse applications in scientific research and industry .
Propiedades
Fórmula molecular |
C7H4ClF2NO |
|---|---|
Peso molecular |
191.56 g/mol |
Nombre IUPAC |
2,4-difluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4ClF2NO/c8-7(11-12)5-2-1-4(9)3-6(5)10/h1-3,12H |
Clave InChI |
MUKGOZONOWEIJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)C(=NO)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(5-Bromo-pyrimidin-2-ylamino)-phenyl]-methanol](/img/structure/B8330422.png)


![3-Fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B8330456.png)

![(R)-2-[(5-bromo-2-chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B8330479.png)


